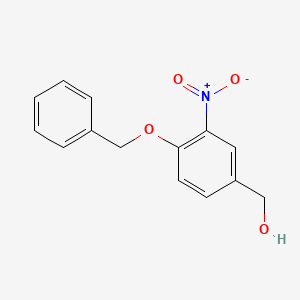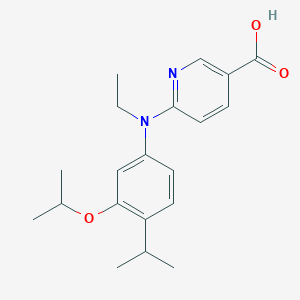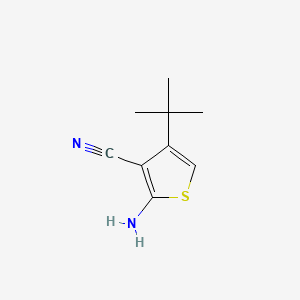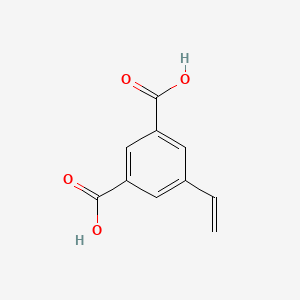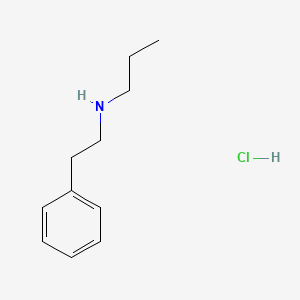![molecular formula C12H14N2O2S B3076847 4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1041561-96-9](/img/structure/B3076847.png)
4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile
Descripción general
Descripción
“4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.32 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, a benzonitrile group, and a sulfonyl group . The InChI code for this compound is 1S/C12H14N2O2S/c13-9-11-3-5-12(6-4-11)10-17(15,16)14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions . For example, it can be functionalized to obtain compounds with different biological profiles .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Synthesis of Pyrrolidines : A study demonstrated the utility of γ-halocarbanions in generating substituted pyrrolidines, a process that imitates 1,3-dipolar cycloaddition but proceeds in two distinct steps (Mąkosza & Judka, 2005).
- Structural and Spectral Studies : The structural, infrared spectra, and visible spectra of 4-substituted aminoazo-benzenesulfonyl azides, including derivatives from cyclic amines like pyrrolidine, have been investigated, showcasing the importance of these compounds in spectroscopic analysis (Dabbagh et al., 2007).
- Pharmaceutical Solvates Formation : Sulfamethazine, a drug, forms solvates with pyridine and 3-methylpyridine, where 4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile derivatives play a role in imparting characteristic physicochemical properties to the active pharmaceutical ingredients (Patel & Purohit, 2017).
Applications in Material Science
- Synthesis of Novel Polyamides : Research shows the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties using diamines, including pyridine derivatives. These materials exhibit properties like high thermal stability and low dielectric constants, making them relevant in material science (Liu et al., 2013).
- Crystal Structure Analysis : The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, closely related to this compound, was studied, providing insights into various intermolecular interactions and crystal packing, crucial for material design (Krishnan et al., 2021).
Biological and Pharmacological Research
- Antiarrhythmic and Antiaggregatory Activities : Some derivatives, like 1-[2-(5-methyl)benzimidazole]pyrrolidine, show promising NHE-inhibiting activity, while others exhibit significant antiaggregatory and antiserotonin activities, highlighting their potential in pharmacological research (Zhukovskaya et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-11-3-5-12(6-4-11)10-17(15,16)14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAMFBBZFBYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



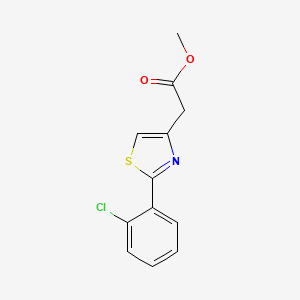

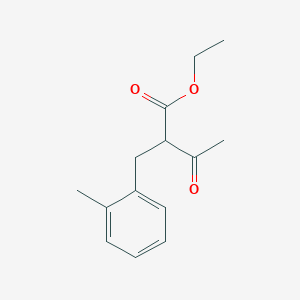

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)
